Cas no 808122-88-5 (5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde)

5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde is a heterocyclic aldehyde derivative featuring a thiophene core substituted with a hydroxyl group and a 3,4-dichlorophenyl moiety. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both aldehyde and hydroxyl groups allows for further functionalization, enabling the synthesis of complex molecular architectures. Its dichlorophenyl substituent may enhance lipophilicity, potentially improving bioavailability in drug design applications. The compound’s structural features make it valuable for research in medicinal chemistry and material science.
5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde structure
808122-88-5 structure
Product Name:5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde
CAS No:808122-88-5
MF:C11H6Cl2O2S
MW:273.135139942169
CID:3167055
PubChem ID:84819479
Update Time:2025-06-11

5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 808122-88-5
    • SCHEMBL1483379
    • 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde
    • CXYGJRSRYOLCGH-UHFFFAOYSA-N
    • YAB92241
    • 2-(3,4-Dichlorophenyl)-3-hydroxy-4-formylthiophene
    • Inchi: 1S/C11H6Cl2O2S/c12-8-2-1-6(3-9(8)13)11-10(15)7(4-14)5-16-11/h1-5,15H
    • InChI Key: CXYGJRSRYOLCGH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=C(C(C=O)=CS1)O)Cl

Computed Properties

  • Exact Mass: 271.9465560Da
  • Monoisotopic Mass: 271.9465560Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 65.5Ų

5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde Pricemore >>

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Additional information on 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde

Recent Advances in the Study of 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde (CAS: 808122-88-5)

The compound 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde (CAS: 808122-88-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic aldehyde, characterized by its dichlorophenyl and hydroxythiophene moieties, has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and pharmacological properties. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and structural optimization of 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde to enhance its bioactivity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's role as a key intermediate in the development of kinase inhibitors, particularly those targeting inflammatory pathways. Computational docking studies suggested that the aldehyde group interacts favorably with active sites of specific kinases, making it a promising scaffold for drug design.

In addition to its synthetic applications, 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde has demonstrated notable biological activity. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported its efficacy as an antimicrobial agent against drug-resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, comparable to existing antibiotics. Mechanistic studies indicated that the compound disrupts bacterial cell wall synthesis, a finding that could pave the way for new classes of antibacterial agents.

Further investigations into the pharmacological potential of this compound have revealed its anti-inflammatory and anticancer properties. Research conducted at the University of Cambridge in 2023 demonstrated that derivatives of 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects were attributed to the modulation of NF-κB signaling pathways. Additionally, preliminary in vivo studies in murine models showed reduced tumor growth rates when treated with these derivatives, suggesting potential applications in oncology.

Despite these promising findings, challenges remain in the clinical translation of 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent advancements in formulation technologies, including nanoparticle-based delivery systems, offer potential solutions to these challenges. A 2024 review in Advanced Drug Delivery Reviews discussed how such technologies could enhance the therapeutic index of this compound and its derivatives.

In conclusion, 5-(3,4-Dichlorophenyl)-4-hydroxythiophene-3-carbaldehyde (CAS: 808122-88-5) represents a versatile and pharmacologically active scaffold with applications ranging from antimicrobial therapy to cancer treatment. Ongoing research aims to optimize its properties and overcome existing limitations, positioning it as a valuable candidate for future drug development. The integration of synthetic chemistry, computational modeling, and advanced delivery systems will be critical in unlocking its full therapeutic potential.

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